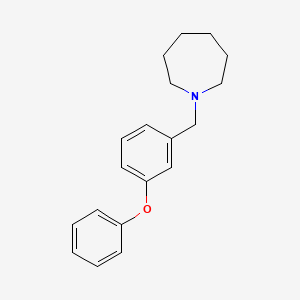

1-(3-phenoxybenzyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-phenoxybenzyl)azepane, also known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of insect behavior and physiology. PBAN was first isolated from the pheromone gland of the female moth Heliothis virescens and has since been found in many other insect species. PBAN is synthesized as a precursor protein and processed into a mature peptide that is released into the hemolymph and acts on target tissues via specific receptors.

Mécanisme D'action

1-(3-phenoxybenzyl)azepane acts on target tissues via specific receptors that are coupled to intracellular signaling pathways. The exact mechanism of action of 1-(3-phenoxybenzyl)azepane is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the subsequent activation of downstream signaling pathways.

Biochemical and Physiological Effects:

1-(3-phenoxybenzyl)azepane has a variety of biochemical and physiological effects on target tissues. In female moths, 1-(3-phenoxybenzyl)azepane stimulates pheromone production by the pheromone gland and regulates the timing of pheromone release. In male moths, 1-(3-phenoxybenzyl)azepane regulates mating behavior and stimulates sperm transfer. 1-(3-phenoxybenzyl)azepane also plays a role in regulating the development of the reproductive system and egg-laying behavior.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-phenoxybenzyl)azepane is a useful tool for studying insect behavior and physiology in the laboratory. 1-(3-phenoxybenzyl)azepane can be used to manipulate reproductive behavior and physiology in insects, allowing researchers to study the effects of these manipulations on insect populations. However, the effects of 1-(3-phenoxybenzyl)azepane can be species-specific, and the use of 1-(3-phenoxybenzyl)azepane in laboratory experiments may not always accurately reflect natural conditions.

Orientations Futures

There are many potential future directions for research on 1-(3-phenoxybenzyl)azepane. One area of research is the development of 1-(3-phenoxybenzyl)azepane-based insect control strategies. 1-(3-phenoxybenzyl)azepane could be used to disrupt insect mating behavior or regulate insect populations. Another area of research is the identification of 1-(3-phenoxybenzyl)azepane receptors and downstream signaling pathways. Understanding the mechanisms of 1-(3-phenoxybenzyl)azepane action could lead to the development of novel insecticides or other pest control strategies. Finally, the use of 1-(3-phenoxybenzyl)azepane in the study of insect behavior and physiology could lead to a better understanding of the ecological and evolutionary factors that shape insect populations.

Méthodes De Synthèse

1-(3-phenoxybenzyl)azepane can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The precursor protein is assembled on a resin support using Fmoc chemistry and then cleaved from the resin and purified. The purified peptide is then folded into its native conformation using appropriate conditions.

Applications De Recherche Scientifique

1-(3-phenoxybenzyl)azepane has been extensively studied in a variety of insect species due to its role in regulating reproductive behavior and physiology. 1-(3-phenoxybenzyl)azepane has been shown to stimulate pheromone production in female moths and regulate male mating behavior. 1-(3-phenoxybenzyl)azepane also plays a role in regulating egg-laying behavior and the development of the reproductive system.

Propriétés

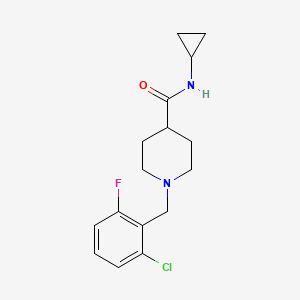

IUPAC Name |

1-[(3-phenoxyphenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-2-7-14-20(13-6-1)16-17-9-8-12-19(15-17)21-18-10-4-3-5-11-18/h3-5,8-12,15H,1-2,6-7,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWXCVRERMFVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Phenoxyphenyl)methyl]azepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)

![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)

![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)

![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)

![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)